molecular formula C14H21N3O2 B8109149 11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane

11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane

Cat. No.: B8109149
M. Wt: 263.34 g/mol
InChI Key: BHHMCPWLCWZRBY-UHFFFAOYSA-N
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Description

11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecane is a spirocyclic compound that features a unique structure combining pyridine and spirocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane typically involves the reaction of pyridine derivatives with spirocyclic intermediates. One common method includes the coupling of a pyridine derivative with a spirocyclic 1,2,3-triazole using a coupling reaction . The reaction conditions often involve the use of catalysts such as copper(I) salts and secondary ammonium salts under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the spirocyclic structure.

Scientific Research Applications

11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Pyridin-3-Ylmethyl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecane is unique due to its combination of pyridine and spirocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(pyridin-3-ylmethyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-13(8-15-3-1)9-17-5-7-18-12-14(11-17)10-16-4-6-19-14/h1-3,8,16H,4-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMCPWLCWZRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)CN(CCOC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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